molecular formula C13H9NO4 B8426047 4-Methoxy-1-nitro-dibenzofuran

4-Methoxy-1-nitro-dibenzofuran

Cat. No. B8426047
M. Wt: 243.21 g/mol
InChI Key: OYLVGSFDABWDOQ-UHFFFAOYSA-N
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Patent
US07696203B2

Procedure details

To a solution of 4-methoxy-dibenzofuran (3.15 g; 15.89 mmol) in glacial acetic acid (50 mL), fuming nitric acid (2.6 mL; 63.50 mmol) was added dropwise. The reaction was kept at 20° C. during the addition and stirred for 3 h. Upon completion, the reaction mixture was poured carefully onto iced water; pH was adjusted to 7 by addition of 1 M sodium hydroxide, and the product was extracted in DCM. The organic layer was dried on magnesium sulfate, filtered and then concentrated. The residue was purified by flash chromatography using ethyl acetate/EP (1:19) as eluant. The first compound to come off the column was the 4-methoxy-3-nitro-dibenzofuran (270 mg, 1.11 mmol, 7%) then the title compound (1.85 g, 7.62 mmol, 48%) was obtained as a cream solid: Rf=0.13 (EtOAc-EP 1:19); mp: 155-156° C.; λmax (EtOH)/nm 239; IR (cm−1) 3092, 2917, 2851, 2042, 1876, 1630, 1568, 1506, 1438, 1396, 1342, 1297, 1274, 1239, 1205, 1159, 1129, 1091, 1002, 938, 888, 831, 812, 738, 676; 1H NMR, (300 MHz, CDCl3) δ 4.06 (3H, s, OCH3), 6.92 (1H, d, J=8 Hz), 7.18 (1H, t, J=8 Hz), 7.36 (2H, m), 8.17 (1H, d, J=8 Hz), 8.63 (1H, d, J=8 Hz); 13C NMR, (75 MHz, CDCl3) δ 56.81 (OCH3), 107.53, 111.81, 120.50 (Cq), 121.14 (Cq), 122.27, 123.71, 126.32, 129.55, 136.29 (Cq), 145.20 (Cq), 150.53 (Cq), 157.02 (Cq); MS (EI) m/z 243.1 M+; HRMS calcd for C13H9NO4 [M+H]+ 243.0526, found 243.0528.
Name
4-methoxy-dibenzofuran
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methoxy-3-nitro-dibenzofuran
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1.[N+:16]([O-])([OH:18])=[O:17].[OH-].[Na+].COC1C2OC3C=CC=CC=3C=2C=CC=1[N+]([O-])=O>C(O)(=O)C.O>[CH3:1][O:2][C:3]1[C:8]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[C:6]([N+:16]([O-:18])=[O:17])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
4-methoxy-dibenzofuran
Quantity
3.15 g
Type
reactant
Smiles
COC1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
4-methoxy-3-nitro-dibenzofuran
Quantity
270 mg
Type
reactant
Smiles
COC1=C(C=CC2=C1OC1=C2C=CC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was kept at 20° C. during the addition
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C2=C1OC1=C2C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.62 mmol
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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